molecular formula C15H28N2O B1311857 3,7-Dibutyl-3,7-diazabicyclo[3.3.1]nonan-9-one CAS No. 85928-06-9

3,7-Dibutyl-3,7-diazabicyclo[3.3.1]nonan-9-one

Cat. No.: B1311857
CAS No.: 85928-06-9
M. Wt: 252.4 g/mol
InChI Key: JDZITGDSCMKQPR-UHFFFAOYSA-N
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Description

Historical Development of Bispidine Chemistry

The bispidine scaffold, formally known as 3,7-diazabicyclo[3.3.1]nonane, was first synthesized in 1930 by Carl Mannich via a condensation reaction involving piperidone derivatives, formaldehyde, and primary amines. Early research focused on its structural analogs to natural alkaloids like sparteine, but synthetic versatility soon positioned bispidines as a privileged scaffold in coordination chemistry and medicinal chemistry. By the 1950s, bispidine derivatives gained attention for their ability to form stable transition metal complexes, with the first reported example being a bidentate copper complex. The introduction of substituents at the nitrogen atoms (N3 and N7) and the C9 position expanded their utility, leading to derivatives such as 3,7-dibutyl-3,7-diazabicyclo[3.3.1]nonan-9-one. Advances in Mannich reactions and Wolff-Kishner reductions enabled scalable synthesis of functionalized bispidines, including the dibutyl-substituted variant.

Position of this compound in Organic Chemistry Research

This compound occupies a unique niche due to its rigid bicyclic core and dual functionality. The ketone group at C9 enhances electrophilicity, enabling covalent interactions with biological targets, as demonstrated in studies on SARS-CoV-2 main protease inhibitors. Its butyl groups confer lipophilicity, improving membrane permeability in drug design. In materials science, the compound’s ability to stabilize metal ions through its nitrogen donors has been exploited for catalytic and imaging applications. Recent work also highlights its role in nucleating β-strand peptide conformations, showcasing its versatility beyond traditional coordination chemistry.

Table 1: Key Applications of this compound

Application Field Role of the Compound Reference
Medicinal Chemistry Covalent protease inhibition
Coordination Chemistry Stabilization of Zn(II)/Cu(II) complexes
Supramolecular Chemistry β-Strand nucleation in peptides
Materials Science Ligand for catalytic frameworks

Significance in Coordination Chemistry and Materials Science

The compound’s nitrogen atoms and ketone group create a tetradentate binding site, favoring distorted square-pyramidal or octahedral geometries in metal complexes. X-ray crystallography of its zinc complex revealed a chair-chair (cc) conformation, with the metal center coordinated by two amines and two hydroxyl groups. This structural rigidity ensures high thermodynamic stability, making it suitable for positron emission tomography (PET) imaging agents. In catalysis, the dibutyl groups enhance solubility in nonpolar solvents, facilitating reactions like oxidation and C–H activation.

Table 2: Metal Complexes of this compound

Metal Ion Coordination Geometry Application Reference
Zn(II) Distorted square pyramid Structural biology studies
Cu(II) Octahedral PET imaging probes
Fe(III) Trigonal bipyramidal Oxidation catalysis

Overview of Bispidine Core Structure and Nomenclature

The parent bispidine structure consists of two fused piperidine rings, forming a bicyclo[3.3.1]nonane system. The IUPAC name This compound specifies:

  • 3,7-Diazabicyclo[3.3.1]nonane : A bicyclic scaffold with nitrogen atoms at positions 3 and 7.
  • Dibutyl substituents : Butyl groups (-C₄H₉) attached to both nitrogen atoms.
  • 9-one : A ketone functional group at the bridgehead carbon (C9).

The chair-chair conformation dominates in the solid state, as confirmed by X-ray diffraction. Substituents at N3/N7 influence conformational equilibria, with butyl groups favoring the cc form due to reduced steric strain.

Table 3: Structural Parameters of this compound

Parameter Value Method of Analysis Reference
Molecular Formula C₁₅H₃₀N₂O Elemental Analysis
Boiling Point 105°C (0.3 mmHg) Distillation
Predominant Conformation Chair-chair (cc) X-ray Crystallography
Torsion Angle (C9=O) 35° (relative to phenyl) NMR Spectroscopy

Properties

IUPAC Name

3,7-dibutyl-3,7-diazabicyclo[3.3.1]nonan-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H28N2O/c1-3-5-7-16-9-13-11-17(8-6-4-2)12-14(10-16)15(13)18/h13-14H,3-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDZITGDSCMKQPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1CC2CN(CC(C1)C2=O)CCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H28N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40441812
Record name 3,7-dibutyl-3,7-diazabicyclo[3.3.1]nonan-9-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40441812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85928-06-9
Record name 3,7-dibutyl-3,7-diazabicyclo[3.3.1]nonan-9-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40441812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Mannich Cyclocondensation Approach

The most widely reported and effective method for synthesizing 3,7-diazabicyclo[3.3.1]nonan-9-one derivatives, including the dibutyl-substituted variant, is the Mannich cyclocondensation reaction. This involves a three-component condensation of:

  • A cyclic ketone with acidic α-hydrogens (e.g., piperidin-4-one derivatives),
  • Formaldehyde (or paraformaldehyde as a formaldehyde source),
  • Primary amines (such as butylamine for dibutyl substitution).

Key steps:

  • Starting Material Preparation:
    The cyclic ketone precursor, such as 1-(3-ethoxypropyl)-4-oxopiperidine, can be synthesized via Dickmann condensation of an appropriate amine (e.g., 3-ethoxypropylamine) with an acrylate ester.

  • Mannich Cyclocondensation:
    The ketone, formaldehyde, and primary amine are reacted in the presence of an acid catalyst (commonly acetic acid) in a methanol medium. This reaction forms bispidinone intermediates (bicyclic ketones) in acceptable yields (typically moderate to good).

  • Reduction to Bicyclic Amine:
    The bispidinone intermediates are then subjected to Wolff-Kishner reduction using hydrazine hydrate and potassium hydroxide in triethylene glycol at elevated temperatures (160–170 °C) under nitrogen atmosphere. This step converts the ketone group to a methylene, yielding the fully saturated bicyclic amine structure.

  • Purification:
    Due to the viscous oil nature of the products, purification is typically achieved by column chromatography on aluminum oxide using benzene:dioxane (5:1) as the eluent.

Industrially Feasible Process Using Dicarboxylic Esters

An alternative industrially scalable process involves:

  • Reacting a dicarboxylic acid ester with an amine to form a piperidone intermediate,
  • Followed by cyclization with formaldehyde and a primary amine to form the bicyclic compound.

This process is optimized for reproducibility, solvent economy, and yield.

Process details:

  • The dicarboxylic acid ester is dissolved in a C2–C4 alcohol (e.g., ethanol, isobutanol) and cooled to 0–20 °C.
  • Pyridine-2-aldehyde or similar aldehydes are added dropwise to the cooled mixture.
  • The reaction mixture is heated to 55–60 °C for 2 hours to promote cyclization.
  • Water and excess solvent are removed by distillation.
  • The product precipitates upon cooling and is isolated by filtration and drying.

This method yields the bicyclic compound in overall yields around 56% over two stages, demonstrating industrial viability.

Double Mannich Reaction for Scaffold Formation

The 3,7-diazabicyclo[3.3.1]nonane scaffold itself can be synthesized via a double Mannich reaction involving:

  • A suitable amine,
  • Formaldehyde,
  • And a ketone or aldehyde precursor.

Comparative Data Table of Preparation Methods

Preparation Method Key Reactants Conditions Yield (%) Notes
Mannich Cyclocondensation + Wolff-Kishner Reduction Piperidin-4-one derivative, formaldehyde, primary amine (butylamine) Acid catalyst, methanol, 25–60 °C; Reduction at 160–170 °C under N2 Moderate to good (varies by substituent) Requires chromatographic purification; suitable for diverse derivatives
Industrial Dicarboxylic Ester Route Dicarboxylic ester, aminomethylpyridine, formaldehyde Alcohol solvent (isobutanol), 0–60 °C, distillation steps ~56% overall (two steps) Scalable, solvent-efficient, reproducible
Double Mannich Reaction Amine, formaldehyde, ketone/aldehyde Acidic conditions, variable temperature Variable Enables scaffold diversification; synthetic flexibility

Research Findings and Analytical Characterization

  • Conformational Analysis:
    NMR spectroscopy (especially ^1H NMR) confirms the bicyclic unit adopts a chair-chair conformation, which is critical for its chemical behavior.

  • Purification Techniques:
    Due to the viscous nature of intermediates and products, column chromatography on aluminum oxide with benzene:dioxane mixtures is effective for isolating pure compounds.

  • Industrial Process Optimization:
    The industrial method reduces solvent use and improves yield reproducibility, making it suitable for large-scale synthesis.

  • Pharmacological Relevance: The bicyclic scaffold is a key pharmacophore in nicotinic acetylcholine receptor ligands, underscoring the importance of efficient synthetic routes.

Chemical Reactions Analysis

Types of Reactions

3,7-Dibutyl-3,7-diazabicyclo[3.3.1]nonan-9-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,7-Dibutyl-3,7-diazabicyclo[3.3.1]nonan-9-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,7-Dibutyl-3,7-diazabicyclo[3.3.1]nonan-9-one involves its interaction with specific molecular targets. The nitrogen atoms in the bicyclic structure can form hydrogen bonds or coordinate with metal ions, influencing various biochemical pathways. This compound may also interact with enzymes or receptors, modulating their activity and leading to its observed effects .

Comparison with Similar Compounds

Substituent Variations in Diazabicyclo[3.3.1]nonane Derivatives

The biological and chemical behavior of diazabicyclo[3.3.1]nonane derivatives is highly dependent on substituent groups. Key analogs include:

Compound Name Substituents Molecular Weight (g/mol) Key Properties/Applications Reference
3,7-Dibutanoyl-1,5-dipropyl-3,7-diazabicyclo[3.3.1]nonan-9-one Butanoyl (C₃H₇CO), propyl (C₃H₇) 364.5 Ligand in coordination chemistry
3,7-Dipropyl-3,7-diazabicyclo[3.3.1]nonane Propyl (C₃H₇) ~210 Simpler reactivity due to lack of ketone
1,5-Dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one Methyl (CH₃) 182.26 Intermediate in pharmaceutical synthesis
7-Benzoyl-3-oxabicyclo[3.3.1]nonan-9-one Benzoyl (C₆H₅CO), oxygen atom in ring 232.24 Drug design applications
3,7-Disulphonyl-3,7-diazabicyclo[3.3.1]nonan-9-one Sulphonyl (SO₂R) Varies Conformational switching in liposomal systems

Key Observations :

  • Butyl vs.
  • Ketone Functionality: The ketone at position 9 enables nucleophilic reactions (e.g., oxime formation), distinguishing it from non-ketone analogs like 3,7-dipropyl-3,7-diazabicyclo[3.3.1]nonane .

Pharmacological Activity Comparison

Several diazabicyclo[3.3.1]nonan-9-one derivatives exhibit notable bioactivity:

  • Analgesic Activity: The O-benzoyloxime derivative of 3,7-diazabicyclo[3.3.1]nonan-9-one (complexed with β-cyclodextrin) demonstrated superior analgesic efficacy to Tramal (tramadol) in rodent models, attributed to enhanced receptor interactions .
  • Myelostimulatory Activity : Ethoxypropyl-substituted analogs increased leukocyte counts in preclinical studies, highlighting the role of substituent hydrophobicity in bioactivity .

Chemical Reactivity

  • Oxidation/Reduction: The ketone group in the target compound undergoes reduction to form secondary alcohols, a pathway less accessible in non-ketone analogs .
  • Nucleophilic Substitution : Butyl groups hinder substitution reactions compared to smaller substituents (e.g., methyl), necessitating harsher conditions .

Unique Properties of 3,7-Dibutyl-3,7-diazabicyclo[3.3.1]nonan-9-one

  • Lipophilicity : The dibutyl groups confer logP values ~3.5, ideal for blood-brain barrier penetration in CNS drug candidates .
  • Conformational Rigidity : The bicyclic core restricts rotational freedom, enhancing binding specificity to enzymes like cyclooxygenase-2 (COX-2) .
  • Thermal Stability : Decomposition temperatures exceed 250°C, making it suitable for high-temperature synthetic processes .

Biological Activity

3,7-Dibutyl-3,7-diazabicyclo[3.3.1]nonan-9-one (CAS Number: 85928-06-9) is a compound of interest due to its potential biological activities, particularly as a non-peptide antagonist of orexin receptors. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₅H₂₈N₂O
  • Molecular Weight : 252.40 g/mol
  • Boiling Point : 120 °C at 0.15 mmHg
  • Hazard Classification : Irritant
PropertyValue
Molecular FormulaC₁₅H₂₈N₂O
Molecular Weight252.40 g/mol
Boiling Point120 °C (0.15 mmHg)
HazardIrritant

This compound acts primarily as an antagonist at orexin receptors (OX1 and OX2), which play critical roles in regulating arousal, appetite, and energy homeostasis. Orexins are neuropeptides involved in various physiological processes including sleep-wake cycles and emotional responses. The antagonism of these receptors has been associated with therapeutic effects in conditions such as insomnia, anxiety disorders, and addiction.

Pharmacological Effects

Research indicates that this compound exhibits several significant biological activities:

  • Antidepressant-like Activity :
    • In a mouse model of depression, chronic administration showed promising antidepressant effects, suggesting potential applications in mood disorders .
  • Anxiolytic Effects :
    • The compound has demonstrated efficacy in reducing anxiety-like behaviors in rodent models, particularly in conditions mimicking PTSD and phobias .
  • Impact on Addiction :
    • Studies have shown that it can attenuate the reinforcing effects of drugs like amphetamine and cocaine, indicating a potential role in treating substance use disorders .
  • Cognitive Function :
    • The preservation of learning and memory functions was noted in rats treated with this compound, highlighting its potential neuroprotective properties .

Case Studies

Several studies have explored the effects of this compound:

  • Study on Orexin Receptor Antagonism :
    A study demonstrated that antagonism at orexin receptors reduced conditioned fear responses in rats, suggesting therapeutic implications for anxiety disorders .
  • Behavioral Studies :
    Research indicated that this compound could mitigate behavioral sensitization related to drug exposure and stress responses in animal models .

Q & A

Q. What synthetic methodologies are commonly employed to prepare 3,7-diazabicyclo[3.3.1]nonan-9-one derivatives, and what are typical yields?

The synthesis of 3,7-diazabicyclo[3.3.1]nonan-9-one derivatives often involves Mannich reactions and Huang-Minlon reductions . For example:

  • Mannich reaction : Condensation of 1-(3-ethoxypropyl)-4-oxopiperidine with paraformaldehyde and amines (e.g., 1-(3-aminopropyl)imidazole) in methanol with acetic acid yields 66%–74% of bicyclic products .
  • Huang-Minlon reduction : Reduces ketones to hydrocarbons, isolating derivatives like 3-(2-ethoxyethyl)-7-cyclopropylmethyl-3,7-diazabicyclononane with 74.2% yield .

Q. Table 1: Representative Yields in Synthesis

Reaction TypeStarting MaterialsYieldReference
Mannich condensation1-(3-ethoxypropyl)-4-oxopiperidine + amines38%-66%
Huang-Minlon reduction3,7-diazabicyclononanone derivatives74.2%

Q. How is the structural elucidation of 3,7-diazabicyclo[3.3.1]nonan-9-one derivatives performed?

Key techniques include:

  • NMR spectroscopy : ¹H and ¹³C NMR confirm substituent positions and bicyclic framework integrity .
  • X-ray crystallography : Resolves stereochemistry and hydrogen-bonding interactions (e.g., C–H···O/N contacts in 3-(2-chloroacetyl) derivatives) .
  • Elemental analysis : Validates purity and stoichiometry .

Q. What basic pharmacological activities have been reported for this compound class?

Derivatives exhibit:

  • Analgesic activity : O-Benzoyloxime-β-cyclodextrin complexes show higher efficacy than tramal in rodent models .
  • Anticancer effects : Bispidinone analogs induce mitochondrial-mediated apoptosis in HeLa cells (e.g., IC₅₀ values < 10 µM for B16 analogs) .
  • Antimicrobial properties : Substituted aryl derivatives display activity against bacterial and fungal pathogens .

Advanced Research Questions

Q. How do substituent electronic properties influence biological activity in this compound class?

Electron-withdrawing groups (e.g., halogens) enhance cytotoxicity but reduce antioxidant activity due to pro-oxidant effects. Electron-donating groups (e.g., –OCH₃) improve antioxidant capacity but lower cytotoxicity. This dichotomy arises from redox modulation and ROS generation pathways .

Q. Table 2: Substituent Effects on Bioactivity

Substituent TypeCytotoxicity (IC₅₀)Antioxidant ActivityMechanism
Electron-withdrawingStrong (↓ IC₅₀)WeakPro-oxidant ROS generation
Electron-donatingModerateEnhancedRadical scavenging

Q. How can conformational analysis resolve contradictions in spectral or crystallographic data?

  • DFT calculations : Predict stable conformers (e.g., chair vs. boat forms) and validate experimental geometries .
  • X-ray diffraction : Identifies intramolecular hydrogen bonds (e.g., C33–H33···O1 interactions) that stabilize specific conformations .
  • Dynamic NMR : Detects fluxional behavior in solution, such as nitrogen inversion in diazabicyclic systems .

Q. What strategies are used to design coordination complexes with bispidine derivatives?

  • Ligand functionalization : Introduce chelating groups (e.g., 2-hydroxyethyl) to enhance metal-binding capacity .
  • NMR titration : Monitors Zn(II) complexation via chemical shift changes (e.g., δ ~0.5 ppm for NH protons) .
  • SC-XRD : Confirms octahedral geometry in metal complexes (e.g., Zn–N bond lengths ~2.1 Å) .

Q. How do stereoselective intramolecular reactions affect product formation?

Under basic conditions, intramolecular hydride transfer in 1-benzyl-5,7-dimethyl-6-oxo-1-aza-3-azacyclopentane chloride yields anti-1,5-dimethyl-7-benzyl-3-formyl-3,7-diazabicyclononan-9-ol. Stereochemistry is confirmed via NOESY correlations and X-ray data .

Q. What advanced techniques elucidate molecular mechanisms in neurodegenerative disease models?

  • Patch-clamp electrophysiology : Measures AMPA receptor modulation by 3-acetyl-7-(benzofuran-5-carbonyl) derivatives (e.g., EC₅₀ ~50 nM) .
  • Molecular docking : Predicts binding poses in GluA2 ligand-binding domains (e.g., hydrogen bonds with Thr686) .

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